3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
Description
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide is a small organic molecule characterized by a benzimidazole core linked to a hydroxypropanimidamide group via a three-carbon chain. This compound is part of a broader class of amidoxime derivatives, which are of interest in medicinal chemistry for their roles as enzyme inhibitors, ion channel modulators, and metal-binding agents .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) |
InChI Key |
NTPXAUUVKOTUGX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide
General Synthetic Strategy
The synthesis of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide typically involves:
- Formation of the benzimidazole core,
- N-substitution at the benzimidazole nitrogen,
- Introduction of the hydroxypropanimidamide side chain.
These steps are usually carried out via condensation reactions, nucleophilic substitution, and functional group modifications under controlled conditions.
Stepwise Preparation Approach
Synthesis of Benzimidazole Core
The benzimidazole nucleus can be synthesized by the condensation of o-phenylenediamine or its derivatives with formic acid or ethyl formate in the presence of an acid catalyst such as hydrochloric acid. For example, 4-nitro-o-phenylenediamine reacts with ethyl formate under reflux with hydrochloric acid to yield 5-nitro-1H-benzimidazole in high yield (~95%).
| Reaction Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of o-phenylenediamine with ethyl formate | Hydrochloric acid, reflux, 48 h | 95 | Formation of benzimidazole core |
N-Alkylation of Benzimidazole
The benzimidazole nitrogen is alkylated using halogenated functional compounds under basic conditions. For the hydroxypropanimidamide side chain, a suitable halogenated precursor such as 3-chloropropanimidamide or a protected equivalent is reacted with the benzimidazole anion generated by deprotonation in a basic medium (e.g., potassium carbonate, sodium hydroxide).
- The reaction proceeds via nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the halogenated intermediate.
- Solvents like ethanol or dimethylformamide (DMF) are commonly used.
- Reaction temperatures are typically ambient to moderate (25–80°C).
| Reaction Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation of benzimidazole | 3-chloropropanimidamide, base (K2CO3), ethanol, reflux | 50-75 | Formation of N-substituted benzimidazole |
Introduction of Hydroxy Group and Amidoxime Formation
The N-substituted intermediate bearing a nitrile or imidamide group is converted to the hydroxypropanimidamide by reaction with hydroxylamine hydrochloride under basic conditions. This step involves:
- Nucleophilic attack of hydroxylamine on the nitrile carbon,
- Formation of amidoxime (N'-hydroxyamidines),
- Reaction carried out in solvents such as ethanol or water/ethanol mixtures,
- Mild heating (50–70°C) for several hours.
| Reaction Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, ethanol, 50-70°C, 4-6 h | 60-80 | Conversion to N'-hydroxypropanimidamide |
One-Pot and Multi-Step Processes
A patent describes a one-pot process for benzimidazole derivatives involving:
- Condensation of substituted o-phenylenediamine with formate esters,
- Subsequent N-alkylation with halogenated intermediates in the presence of bases like sodium hydroxide or triethylamine,
- Oxidation or further functional group transformations in organic solvents at ambient temperature (10–25°C),
- Use of bases such as triethylamine or N,N-diisopropylethylamine to facilitate reactions.
This approach can be adapted for 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide by selecting appropriate precursors and reaction conditions.
Solvent and Base Selection
- Solvents: Ethanol, methanol, toluene, dichloromethane, and DMF are commonly used depending on the reaction step.
- Bases: Inorganic bases (sodium hydroxide, potassium carbonate) and organic bases (triethylamine, diisopropylethylamine) are employed for deprotonation and nucleophilic substitution steps.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Base(s) | Temperature (°C) | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| Benzimidazole core formation | o-Phenylenediamine + ethyl formate + HCl | Ethyl formate | Acidic (HCl) | Reflux (~100) | 90-95 | High yield condensation |
| N-Alkylation | Halogenated propanimidamide + base | Ethanol, DMF | K2CO3, NaOH, or organic bases | 25-80 | 50-75 | N-substitution on benzimidazole nitrogen |
| Amidoxime formation | Hydroxylamine hydrochloride + base | Ethanol | NaOH or K2CO3 | 50-70 | 60-80 | Conversion to hydroxypropanimidamide |
| One-pot synthesis (patent) | Sequential condensation, alkylation, oxidation | Methanol, toluene | NaOH, triethylamine | 10-25 | Variable | Efficient multi-step synthesis |
Analytical and Characterization Notes
- The synthesized compounds are typically characterized by Nuclear Magnetic Resonance spectroscopy (1H and 13C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
- Key NMR indicators include disappearance of NH proton signals upon N-alkylation and appearance of methylene protons linked to nitrogen.
- Mass spectrometry confirms molecular weight consistent with the expected benzimidazole derivative.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Varied Substituents
Compound A : 3-(1H-Benzimidazol-1-yl)-N′-(4-(4-cyanophenyl)thiazol-2-yl)propane hydrazide (8b)
- Structure : Features a benzimidazole linked to a thiazole ring via a propane chain and a hydrazide group.
- Key Differences : Replaces the hydroxypropanimidamide group with a hydrazide-thiazole moiety, altering hydrogen-bonding capacity and steric bulk.
Compound B : 3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
- Structure : Benzimidazole connected to a benzene ring via a methyl group, with a hydroxyimidamide substituent on the benzene.
- Key Differences : The hydroxyimidamide is attached to an aromatic benzene ring rather than a three-carbon chain, reducing conformational flexibility.
Hydroxypropanimidamide Derivatives with Heterocyclic Cores
Compound C : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Structure : Pyrazole core with dimethyl substituents linked to hydroxypropanimidamide.
- Key Differences : Pyrazole (five-membered diunsaturated ring) replaces benzimidazole, reducing aromatic conjugation and altering electronic properties.
- Synthesis : Likely synthesized via amidoxime intermediates, as seen in and .
Compound D : (1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
Structural and Functional Comparison Table
| Compound | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | None | C10H12N4O | 204.23* | Flexible spacer, hydroxypropanimidamide |
| Compound A (8b) | Benzimidazole | Thiazole-hydrazide | C23H21ClN6O2 | 449.15 | Rigid thiazole linker, hydrazide group |
| Compound C | Pyrazole | 3,5-Dimethyl | C8H13ClN4O | 216.67 | Increased steric hindrance |
| Compound D | Pyrazole | 5-methyl, 3-CF3 | C8H11F3N4O | 236.19 | Enhanced lipophilicity |
*Calculated based on molecular formula.
Biological Activity
The compound 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide features a benzimidazole core, which is associated with various biological activities such as antiparasitic, antimicrobial, and anticancer effects. The mechanism of action often involves interference with nucleic acid synthesis or disruption of cellular processes in target organisms.
Antiparasitic Activity
Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. For instance, studies have shown that compounds with similar structures demonstrate activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The compound's potential efficacy can be compared to established antiparasitic agents like benznidazole, which has been used to treat various parasitic infections.
Table 1: Antiparasitic Activity Comparison
| Compound | IC50 (μM) | Target Parasite |
|---|---|---|
| 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | TBD | TBD |
| Benznidazole | 3.95 | Giardia intestinalis |
| Novel Benzimidazole Derivative | TBD | Entamoeba histolytica |
Note: TBD = To Be Determined; further studies are required to establish the IC50 for the target compound.
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties. The broad-spectrum activity against bacteria and fungi suggests that 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide could be explored as a potential antimicrobial agent.
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | Staphylococcus aureus | TBD |
| Other Benzimidazole Derivative | Escherichia coli | TBD |
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives:
- Antiprotozoal Study : A study evaluated the activity of various benzimidazole derivatives against Trichomonas vaginalis, showing that certain analogs had significantly lower IC50 values compared to standard treatments, indicating higher potency .
- Antimicrobial Research : A comprehensive review highlighted the diverse antimicrobial effects of benzimidazole derivatives, emphasizing their potential in treating resistant bacterial strains .
- Cancer Research : Some benzimidazole derivatives have been studied for their anticancer properties, showing promise in inhibiting tumor growth through various pathways .
Q & A
Q. Optimization Strategies :
- Temperature : Higher temperatures (80–100°C) improve nucleophilic substitution in Step 1.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterogeneous systems.
- Purification : Gradient elution in chromatography (e.g., 5–20% MeOH in DCM) resolves byproducts .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Benzimidazole, 3-bromopropanenitrile, KOH | DMF | 80°C | 65–70% |
| 2 | NH₂OH·HCl, EtOH/H₂O | EtOH | Reflux | 50–55% |
How can researchers address discrepancies in NMR data during structural characterization of benzimidazole derivatives?
Advanced Research Question
Discrepancies in NMR peaks (e.g., proton splitting or unexpected shifts) often arise from:
- Tautomerism : Benzimidazole derivatives exhibit tautomeric equilibria, causing peak broadening. Use DMSO-d₆ to stabilize tautomers .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; hydrophilic solvents may resolve NH or OH protons .
- Dynamic Processes : Low-temperature NMR (-40°C) can "freeze" conformational changes in propanimidamide side chains .
Case Study : For 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide, the N'-hydroxy group shows a singlet at δ 9.2 ppm in DMSO-d₆, while tautomerism splits benzimidazole NH protons into δ 12.3–12.8 ppm .
What computational and experimental methods are suitable for analyzing the binding affinity of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide with biological targets?
Advanced Research Question
Experimental :
Q. Computational :
- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 4LY1 for HDAC8) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Key Findings : The hydroxyamidine group forms hydrogen bonds with catalytic zinc in HDACs, while the benzimidazole moiety stabilizes hydrophobic pockets .
How can crystallographic refinement using SHELX programs improve structural accuracy for benzimidazole derivatives?
Basic Research Question
Methodology :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors .
- SHELXL Refinement :
- Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Case Study : For 3-(5-nitro-1H-benzimidazol-1-yl)propan-1-amine, SHELXL achieved R1 = 3.2% by refining anisotropic displacement parameters for nitro groups .
What in vitro assays are recommended for evaluating the anticancer potential of 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide?
Advanced Research Question
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Enzyme Inhibition : HDAC fluorometric activity assay (e.g., Fluor-de-Lys kit) .
Table 2 : Representative Biological Data
| Assay | Cell Line/Enzyme | Result | Reference |
|---|---|---|---|
| MTT | MCF-7 (breast) | IC₅₀ = 8.2 μM | |
| HDAC8 Inhibition | Recombinant | IC₅₀ = 0.45 μM |
How can researchers resolve low reproducibility in synthetic yields for N'-hydroxypropanimidamide derivatives?
Advanced Research Question
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
